N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide

Description

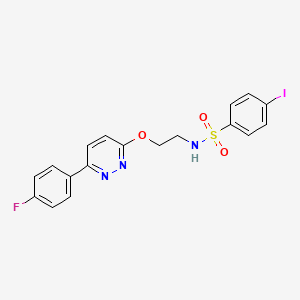

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group at position 6 and a 4-iodobenzenesulfonamide moiety linked via an ethoxyethyl chain at position 3. This compound’s structure combines a pyridazine heterocycle, known for its role in modulating enzymatic activity, with a sulfonamide group, which enhances hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FIN3O3S/c19-14-3-1-13(2-4-14)17-9-10-18(23-22-17)26-12-11-21-27(24,25)16-7-5-15(20)6-8-16/h1-10,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLVIMMRYSFNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FIN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide typically involves multiple steps, including the formation of the pyridazinyl and benzenesulfonamide moieties, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Key Observations

Substituent Effects on Bioactivity: The iodine substituent in the target compound confers significant steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to smaller groups like methoxy (BPN-15606) or ethylsulfonyl (). However, iodine’s size could hinder binding to sterically sensitive targets .

Synthetic Considerations :

- Compound 2h’s synthesis achieved a 73% yield using flash chromatography , suggesting that similar purification methods could be applicable to the target compound. However, the iodine atom’s reactivity may necessitate specialized handling during synthesis.

Physicochemical Properties :

- The ethylsulfonyl group in the analog from likely improves aqueous solubility compared to the hydrophobic iodo substituent. Conversely, the iodine atom may prolong metabolic stability due to its resistance to oxidative metabolism .

The target compound’s iodo group may alter γ-secretase substrate specificity or binding kinetics compared to BPN-15606’s methylimidazole group .

Q & A

Q. What are the optimal synthetic routes for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide, and how is its purity validated?

- Methodology : Multi-step synthesis typically involves: (i) Formation of the pyridazine core via condensation reactions under controlled temperatures (e.g., 60–80°C) and solvents like ethanol or DMF . (ii) Sulfonamide coupling using 4-iodobenzenesulfonyl chloride with a pyridazin-3-yl-ethyloxy intermediate in the presence of a base (e.g., triethylamine) . (iii) Characterization via /-NMR to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. How can researchers determine the compound’s initial biological activity and molecular targets?

- Methodology : (i) High-throughput screening against enzyme panels (e.g., kinases, phosphatases) or receptor-binding assays (e.g., radioligand displacement) . (ii) Cellular assays (e.g., viability tests on cancer cell lines) to identify antiproliferative effects. IC values should be compared to reference compounds . (iii) Docking studies using crystallographic data of homologous targets to predict binding modes of the iodobenzenesulfonamide group .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they measured?

- Methodology : (i) Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy . (ii) logP : Reverse-phase HPLC to determine octanol-water partitioning . (iii) pKa : Potentiometric titration to assess ionization states affecting membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodology : (i) Synthesize analogs with substitutions on the 4-fluorophenyl (e.g., Cl, Br) or iodobenzenesulfonamide (e.g., methyl, nitro) groups . (ii) Evaluate changes in target affinity (e.g., SPR or ITC for binding kinetics) and cellular potency . (iii) Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity .

Q. What strategies resolve contradictory data on this compound’s efficacy across different bioassays?

- Methodology : (i) Assay standardization : Control variables like cell passage number, serum concentration, and incubation time . (ii) Orthogonal validation : Confirm activity in ex vivo models (e.g., tissue explants) or genetically modified cell lines . (iii) Meta-analysis of published datasets to identify confounding factors (e.g., batch-to-batch purity differences) .

Q. How does the iodine atom in the benzenesulfonamide group influence target binding and stability?

- Methodology : (i) Halogen-bonding analysis : X-ray crystallography or DFT calculations to map interactions between iodine and protein residues (e.g., carbonyl oxygens) . (ii) Isotopic substitution : Synthesize a bromine analog and compare binding affinities via SPR . (iii) Metabolic stability : Incubate with liver microsomes and quantify degradation pathways (LC-MS/MS) .

Q. What experimental designs assess the compound’s metabolic stability and toxicity profile?

- Methodology : (i) In vitro metabolism : Human hepatocyte incubations with CYP450 inhibition assays to identify major metabolic pathways . (ii) Toxicity screening : Ames test for mutagenicity, hERG channel inhibition assays for cardiotoxicity . (iii) Pharmacokinetics : Rodent studies measuring plasma half-life, bioavailability, and tissue distribution .

Contradiction Analysis & Methodological Gaps

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Analysis : (i) Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies . (ii) Replicate low-yield protocols with inert atmosphere (N/Ar) to exclude moisture/oxygen interference . (iii) Use DoE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time .

Q. Why do some studies report strong enzyme inhibition while others show no activity?

- Resolution : (i) Verify compound integrity post-synthesis (HPLC-MS) to rule out degradation . (ii) Test activity under varying redox conditions (e.g., glutathione levels) that may alter sulfonamide reactivity . (iii) Screen against isoforms of the target enzyme (e.g., COX-1 vs. COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.